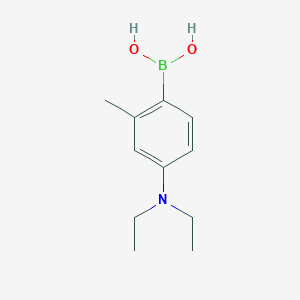
1-(6,7-Dimethylnaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-Dimethylnaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 6 and 7 positions and an ethanone group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6,7-Dimethylnaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 6,7-dimethylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(6,7-Dimethylnaphthalen-2-yl)ethanone may involve similar Friedel-Crafts acylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6,7-Dimethylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, yielding 1-(6,7-dimethylnaphthalen-2-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(6,7-dimethylnaphthalen-2-yl)carboxylic acid.
Reduction: Formation of 1-(6,7-dimethylnaphthalen-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(6,7-Dimethylnaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6,7-Dimethylnaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering membrane properties.
Comparación Con Compuestos Similares
1-(6-Methylnaphthalen-2-yl)ethanone: Lacks one methyl group compared to 1-(6,7-Dimethylnaphthalen-2-yl)ethanone.
1-(7-Methylnaphthalen-2-yl)ethanone: Methyl group positioned differently on the naphthalene ring.
1-(Naphthalen-2-yl)ethanone: No methyl groups, simpler structure.
Uniqueness: 1-(6,7-Dimethylnaphthalen-2-yl)ethanone is unique due to the presence of two methyl groups at specific positions on the naphthalene ring, which can influence its chemical reactivity and physical properties. This structural feature can lead to distinct interactions in chemical and biological systems, setting it apart from similar compounds.
Propiedades
Número CAS |
19930-59-7 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(6,7-dimethylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O/c1-9-6-13-5-4-12(11(3)15)8-14(13)7-10(9)2/h4-8H,1-3H3 |
Clave InChI |
WLENSLOBPANQBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)

![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)

![1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)
![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)

![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)

